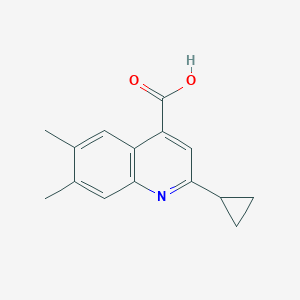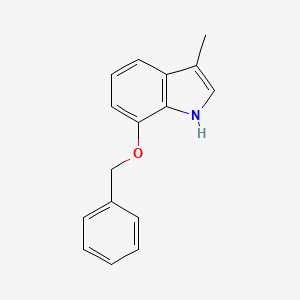![molecular formula C42H40F10IrN4P B13693128 Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
Ir[dF(Me)ppy]2(dtbbpy)PF6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate, commonly referred to as Ir[dF(Me)ppy]2(dtbbpy)PF6, is a photocatalyst. It is known for its ability to facilitate various chemical reactions, particularly in the field of photoredox catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate typically involves the reaction of iridium precursors with the appropriate ligands. The reaction is carried out under specific conditions to ensure the formation of the desired complex. For instance, the reaction may involve the use of solvents like ethylene glycol and heating at elevated temperatures (e.g., 150°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, ensuring the consistent production of high-purity Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate .
化学反应分析
Types of Reactions
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate undergoes various types of reactions, including:
Hydroamination of Olefins: This reaction involves the addition of an amine to an olefin, facilitated by the photocatalyst.
Decarboxylative Arylation and Vinylation: This reaction involves the removal of a carboxyl group and the addition of an aryl or vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include secondary alkyl amines for hydroamination and carboxylic acids for decarboxylative arylation and vinylation. The reactions are typically carried out under photoredox conditions, often using visible light to activate the photocatalyst .
Major Products
The major products formed from these reactions include hydroaminated olefins and arylated or vinylated carboxylic acids .
科学研究应用
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate has a wide range of scientific research applications, including:
作用机制
The mechanism by which Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate exerts its effects involves the absorption of visible light, which activates the photocatalyst. This activation allows the compound to facilitate various chemical transformations by generating reactive intermediates. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to hydroamination, arylation, and vinylation reactions .
相似化合物的比较
Similar Compounds
- Iridium (III) bis[2-(4-methyl-2-pyridinyl-kN)phenyl-kC] hexafluorophosphate
- Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate
Uniqueness
Iridium (III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate is unique due to its enhanced luminescent properties and its ability to facilitate a wide range of photoredox reactions. Its specific ligand structure and the presence of fluorine atoms contribute to its high reactivity and selectivity in various chemical transformations .
属性
分子式 |
C42H40F10IrN4P |
|---|---|
分子量 |
1014.0 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChI 键 |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)

![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)

![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)



![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)

![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
